4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-furyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a fungicide or pesticide.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. The thiol group can form covalent bonds with target proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group on the furan ring.
4-amino-5-(2-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol: Contains a thiophene ring instead of a furan ring.
Uniqueness
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl-substituted furan ring and a triazole-thiol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-5(2-3-12-4)6-9-10-7(13)11(6)8/h2-3H,8H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJTYQGSOGDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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